Narcissin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

moderately soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

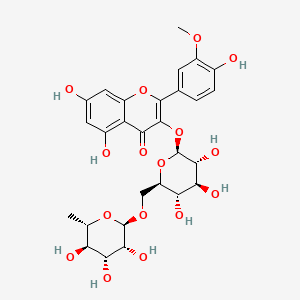

Narcissin (CAS: 604-80-8), also known as Isorhamnetin-3-O-rutinoside, is a naturally occurring flavonoid glycoside found in various plants, including Calendula officinalis and Opuntia ficus-indica. It consists of the O-methylated flavonol isorhamnetin linked to a rutinose (rhamnosyl-glucose) disaccharide. As a member of the isorhamnetin glycoside class, its baseline properties include antioxidant and enzyme-inhibitory activities. However, the presence and specific structure of the rutinoside moiety are critical determinants of its solubility, stability, and bioaccessibility, which are key factors in procurement decisions for research and development.

References

- [1] Isorhamnetin: Reviewing Recent Developments in Anticancer Mechanisms and Nanoformulation-Driven Delivery. Molecules. 2024; 29(10):2375.

- [2] Yang, M., et al. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients. Foods. 2023; 12(8):1706.

- [3] PubChem Compound Summary for CID 5481663, Narcissin. National Center for Biotechnology Information. Accessed May 10, 2026.

- [4] Valentová, K., et al. Isorhamnetin Glycosides as Phytonutrients. Encyclopedia. 2023; 3(2):499-513.

- [6] Antunes-Ricardo, M., et al. Bioaccessibility, Intestinal Permeability and Plasma Stability of Isorhamnetin Glycosides from Opuntia ficus-indica (L.). Nutrients. 2017; 9(7):754.

Substituting Narcissin with its aglycone, isorhamnetin, or another flavonoid glycoside like rutin is a common but flawed procurement strategy that can compromise experimental outcomes. The rutinoside sugar moiety is not an inert solubilizing group; it critically governs performance by enhancing aqueous solubility, increasing stability during digestion, and altering metabolic pathways. Glycosylation can protect the isorhamnetin core from thermal and metabolic degradation, leading to significantly higher bioaccessibility in oral administration models. Furthermore, the sugar group modifies interaction with biological targets, resulting in a unique enzyme inhibition profile compared to the aglycone. Therefore, selecting the aglycone for its perceived higher *in vitro* activity may not translate to *in vivo* efficacy, making Narcissin the appropriate choice for studies involving oral delivery or requiring its specific physicochemical properties.

References

- [1] Valentová, K., et al. Isorhamnetin Glycosides as Phytonutrients. Encyclopedia. 2023; 3(2):499-513.

- [2] Antunes-Ricardo, M., et al. Bioaccessibility, Intestinal Permeability and Plasma Stability of Isorhamnetin Glycosides from Opuntia ficus-indica (L.). Nutrients. 2017; 9(7):754.

- [4] Chaaban, H., et al. Effect of heat processing on thermal stability and antioxidant activity of six flavonoids. Journal of Food Processing and Preservation. 2017; 41(5):e13173.

- [5] Cieśla, Ł. M., et al. Isorhamnetin and Quercetin Derivatives as Anti-Acetylcholinesterase Principles of Marigold (Calendula officinalis) Flowers and Preparations. Planta Medica. 2021; 87(15):1309-1318.

- [6] Figure 3. Anti-acetylcholinesterase activity of isorhamnetin, quercetin and its glycosides (IC50, µM ± SD) 1. ResearchGate. Accessed May 10, 2026.

Bioaccessibility Advantage Over Aglycone

In a simulated digestion model, Narcissin (Isorhamnetin-3-O-rutinoside) demonstrated significantly higher bioaccessibility compared to its aglycone, isorhamnetin. The study reported that glycosylation protected the isorhamnetin core from degradation during the digestive process, a critical factor for oral administration studies. This suggests that for applications requiring systemic exposure after oral intake, Narcissin is a more effective precursor than its aglycone.

| Evidence Dimension | Bioaccessibility after simulated digestion |

| Target Compound Data | 93.2 ± 0.2% |

| Comparator Or Baseline | Isorhamnetin (aglycone): 25.1 ± 7.0% |

| Quantified Difference | 3.7-fold higher bioaccessibility |

| Conditions | In vitro simulated digestion model (oral, gastric, intestinal phases). |

This justifies procuring Narcissin over its less expensive aglycone for any in vivo research involving oral dosing to ensure higher and more reproducible systemic exposure.

AChE Inhibition vs. Aglycone

In cell-free enzymatic assays, the aglycone isorhamnetin is a more potent inhibitor of acetylcholinesterase (AChE) than its glycoside, Narcissin. Isorhamnetin exhibited an IC50 value approximately four times lower than that of Narcissin, indicating stronger direct binding to the enzyme. This evidence is critical for procurement: for direct *in vitro* screening and mechanistic studies on the isolated enzyme, isorhamnetin is the more active compound. Conversely, when the goal is *in vivo* target engagement where bioavailability is a factor, Narcissin's superior bioaccessibility may be determinative.

| Evidence Dimension | IC50 for Acetylcholinesterase (AChE) Inhibition |

| Target Compound Data | 94.92 µM (as typhaneoside) |

| Comparator Or Baseline | Isorhamnetin (aglycone): 24.18 µM |

| Quantified Difference | Isorhamnetin is ~3.9x more potent in vitro |

| Conditions | In vitro AChE inhibition assay using Ellman's method. |

This allows buyers to select the correct molecule for their specific experimental context, preventing wasted resources on a compound that is suboptimal for their assay type (in vitro vs. in vivo).

Improved Aqueous Solubility

As a glycoside, Narcissin exhibits significantly improved aqueous solubility compared to its aglycone, a crucial attribute for handling, stock solution preparation, and use in aqueous buffers for biological assays. A technical datasheet reports Narcissin's solubility at 5 mg/mL in PBS (pH 7.2), a level often difficult to achieve with poorly soluble aglycones. This property simplifies experimental workflows by reducing the need for high concentrations of organic solvents like DMSO, which can be cytotoxic in cell-based assays.

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | 5 mg/mL in PBS (pH 7.2) |

| Comparator Or Baseline | Aglycones like isorhamnetin are generally characterized by poor aqueous solubility. |

| Quantified Difference | Qualitatively higher; enables physiologically relevant buffer formulations. |

| Conditions | Solubility in phosphate-buffered saline (PBS) at pH 7.2. |

This reduces preparation time, minimizes the use of potentially confounding organic solvents, and ensures reproducible concentrations in aqueous experimental systems.

Enhanced Thermal Stability

Flavonoid glycosides consistently demonstrate greater resistance to thermal degradation than their corresponding aglycones. For example, studies on other flavonoid pairs show that the glycoside form remains stable at temperatures up to 100°C, while the aglycone can degrade rapidly, particularly at neutral or alkaline pH. This class-level attribute indicates that Narcissin is better suited for applications involving heat treatment, such as pasteurization of functional beverages or incorporation into thermally processed formulations, compared to the more labile isorhamnetin.

| Evidence Dimension | Thermal Stability |

| Target Compound Data | Glycosylated flavonoids are generally more heat-stable. |

| Comparator Or Baseline | Aglycone flavonoids are typically more susceptible to thermal degradation. |

| Quantified Difference | Higher resistance to heat-induced degradation. |

| Conditions | Aqueous solution, heat treatment (e.g., 30 to 130°C). |

For industrial R&D or food science applications, choosing Narcissin minimizes degradation during processing and can extend the shelf-life of the final product.

In Vivo Oral Studies

Due to its 3.7-fold higher bioaccessibility compared to isorhamnetin, Narcissin is the indicated compound for pharmacokinetic, nutraceutical, or disease model studies where the route of administration is oral and achieving systemic exposure of the isorhamnetin core is the primary objective.

Aqueous Formulations & Cell Culture

The enhanced aqueous solubility of Narcissin simplifies the preparation of stock solutions and allows for direct dissolution in physiologically relevant buffers and media, avoiding the confounding cytotoxic effects of high concentrations of organic solvents like DMSO.

Comparative SAR Studies

Narcissin serves as the essential comparator to isorhamnetin in SAR studies designed to probe the influence of glycosylation on a biological target. The clear difference in activity against enzymes like acetylcholinesterase makes it a valuable tool for elucidating how sugar moieties affect binding and efficacy.

Thermal Processing Applications

The superior thermal stability of flavonoid glycosides makes Narcissin a more robust choice than isorhamnetin for incorporation into products that undergo heat treatment, such as functional foods, beverages, or certain cosmeceutical formulations, ensuring the integrity of the active compound.

References

- [1] Valentová, K., et al. Isorhamnetin Glycosides as Phytonutrients. Encyclopedia. 2023; 3(2):499-513.

- [3] Cieśla, Ł. M., et al. Isorhamnetin and Quercetin Derivatives as Anti-Acetylcholinesterase Principles of Marigold (Calendula officinalis) Flowers and Preparations. Planta Medica. 2021; 87(15):1309-1318.

- [4] Chaaban, H., et al. Effect of heat processing on thermal stability and antioxidant activity of six flavonoids. Journal of Food Processing and Preservation. 2017; 41(5):e13173.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

2. Abdallah, H.M., and Edmat, A. Antioxidant and anti-inflammatory activities of the major phenolics from Zygophyllum simplex L. J. Ethnaopharmacol. 205, 51-56 (2017).

Explore Compound Types